3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- is a compound of significant interest in organic chemistry due to its unique structure and potential applications. It belongs to the class of pyrazolones, which are characterized by a five-membered ring containing two nitrogen atoms. This specific compound is noted for its benzoyl and hexyl substituents, contributing to its chemical properties and reactivity.
The compound can be synthesized through various chemical methods, primarily involving condensation reactions. Its structural and functional characteristics make it a subject of study in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals.
This compound is classified under the following categories:
The synthesis of 3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- typically involves the following steps:
The optimization of reaction conditions—such as temperature, pressure, and choice of solvent—is crucial for maximizing yield and purity during synthesis. In industrial settings, continuous flow reactors may be employed to improve efficiency and scalability.
The molecular structure of 3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- can be represented as follows:
Key data regarding the molecular structure includes:
| Property | Value |
|---|---|
| IUPAC Name | 4-benzoyl-2-hexyl-5-methyl-4H-pyrazol-3-one |
| InChI Key | MYYRFKHWBAPCQE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Methanol or ethanol | Alcohols or amines |
| Substitution | Alkyl halides/acyl chlorides | Base presence | Various substituted products |
The mechanism of action for 3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl may vary depending on its application:
The physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Appearance | Not specified |
Relevant chemical properties include:
| Property | Value |
|---|---|
| Solubility | Not specified |
| Stability | Not specified |
3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl has various scientific applications:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1